N-(3-methylisoxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
Isoxazole derivatives are an important class of compounds in medicinal chemistry due to their wide range of biological activities . They have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves [3+2] cycloaddition reactions . For example, the addition of TosMIC to a 3-methyl-4-nitro-5-prop-1-en-1-yl isoxazole in the presence of KOH leads to an adduct, which then undergoes intramolecular cyclization to produce the desired product .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring can impart different activities .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and depend on the specific structure of the compound .Mechanism of Action
Future Directions
Isoxazole derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new synthetic strategies, designing new isoxazole derivatives based on the most recent knowledge, and exploring their potential therapeutic utility .
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-8-5-11(22-17-8)16-12(19)10-6-15-14(21)18(13(10)20)7-9-3-2-4-23-9/h2-6H,7H2,1H3,(H,15,21)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOKGVAAUCRKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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